An In-depth Technical Guide to 6-Fluoro-3-iodo-1H-indole: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 6-Fluoro-3-iodo-1H-indole: A Key Building Block in Modern Chemistry
Introduction: The Strategic Importance of Halogenated Indoles
The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with profound biological and physical properties.[1] The strategic introduction of halogen atoms, such as fluorine and iodine, onto this privileged scaffold, dramatically modulates its physicochemical and pharmacological characteristics. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Concurrently, the iodo group serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive technical overview of 6-fluoro-3-iodo-1H-indole, a halogenated indole with significant potential as a versatile building block in drug discovery and advanced materials development.
Molecular Structure and Chemical Identity
6-Fluoro-3-iodo-1H-indole is a bicyclic aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a pyrrole ring, with a fluorine atom substituted at the 6-position of the benzene ring and an iodine atom at the 3-position of the pyrrole ring.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-fluoro-3-iodo-1H-indole | N/A |
| CAS Number | 741265-04-3 | [2] |
| Molecular Formula | C₈H₅FIN | [2] |
| Molecular Weight | 261.04 g/mol | N/A |
| Canonical SMILES | C1=CC2=C(C=C1F)NC=C2I | N/A |
Physicochemical Properties: A Comparative Perspective
While specific experimental data for 6-fluoro-3-iodo-1H-indole is not extensively reported in publicly available literature, we can infer its properties based on related structures such as 6-fluoroindole and 3-iodoindole.
Predicted Physicochemical Properties
| Property | 6-Fluoro-1H-indole | 3-Iodo-1H-indole | Predicted: 6-Fluoro-3-iodo-1H-indole |
| Molecular Weight ( g/mol ) | 135.14[3] | 243.04[4] | 261.04 |
| LogP | 2.7[3] | 2.9[4] | ~3.5-4.0 |
| Hydrogen Bond Donor Count | 1[3] | 1[4] | 1 |
| Hydrogen Bond Acceptor Count | 1[3] | 0[4] | 1 (due to Fluorine) |
| Reactivity | The C3 position is susceptible to electrophilic substitution. | The iodo group can be displaced or participate in cross-coupling reactions. | The C3-iodo bond is a key site for functionalization. The fluorine at C6 influences the electron density of the benzene ring. |
The introduction of both fluorine and iodine is expected to increase the lipophilicity (LogP) of the molecule compared to its singly halogenated counterparts. The N-H proton of the indole ring remains the primary hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor.
Synthesis of 6-Fluoro-3-iodo-1H-indole: A Proposed Protocol
A plausible and efficient synthesis of 6-fluoro-3-iodo-1H-indole involves the direct iodination of the readily available precursor, 6-fluoro-1H-indole. The C3 position of the indole ring is highly activated towards electrophilic substitution, making this a regioselective transformation.
Reaction Scheme
A proposed synthetic route to 6-fluoro-3-iodo-1H-indole.
Step-by-Step Experimental Protocol
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 6-fluoro-1H-indole in a mixture of N,N-dimethylformamide (DMF) and water.
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Addition of Reagents: To the stirred solution, add 1.1 equivalents of potassium iodide (KI) and 1.1 equivalents of sodium bicarbonate (NaHCO₃).
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Iodination: Slowly add a solution of 1.05 equivalents of iodine (I₂) in DMF to the reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution will change.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-fluoro-3-iodo-1H-indole.
Causality Behind Experimental Choices:
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Iodine and Potassium Iodide: The use of KI helps to solubilize iodine in the aqueous media by forming the triiodide ion (I₃⁻), which acts as the electrophilic iodinating agent.
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Sodium Bicarbonate: A mild base is used to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction, preventing potential side reactions.
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DMF/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in CDCl₃, 400 MHz)
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δ 8.0-8.2 (br s, 1H): N-H proton of the indole ring.
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δ 7.5-7.7 (m, 1H): Aromatic proton at the C4 position.
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δ 7.2-7.4 (m, 1H): Aromatic proton at the C2 position.
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δ 7.0-7.2 (m, 1H): Aromatic proton at the C7 position.
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δ 6.8-7.0 (m, 1H): Aromatic proton at the C5 position.
Predicted ¹³C NMR (in CDCl₃, 100 MHz)
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δ 155-160 (d, J_CF): C6 carbon attached to fluorine, showing a characteristic coupling.
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δ 135-140: C7a.
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δ 125-130: C3a.
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δ 120-125: Aromatic CH carbons.
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δ 110-115 (d, J_CF): Aromatic CH carbons coupled to fluorine.
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δ 55-60: C3 carbon attached to iodine.
Reactivity and Applications in Chemical Synthesis
The synthetic utility of 6-fluoro-3-iodo-1H-indole stems from the reactivity of the C-I bond. This moiety serves as a versatile precursor for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Key cross-coupling reactions of 6-fluoro-3-iodo-1H-indole.
These reactions enable the introduction of a wide range of substituents at the 3-position of the indole ring, providing access to a diverse library of compounds for screening in drug discovery programs and for the development of novel organic materials.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a fluorine atom and a synthetically versatile iodine atom makes 6-fluoro-3-iodo-1H-indole a highly attractive building block.
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Medicinal Chemistry: Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The 6-fluoro-3-iodo-1H-indole scaffold can be elaborated to generate novel drug candidates with improved potency and pharmacokinetic profiles.
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Materials Science: Fluorinated organic molecules are of great interest in the development of advanced materials.[6] The electronic properties of the indole ring, modulated by the fluorine substituent, make this scaffold a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-fluoro-3-iodo-1H-indole is not widely available, based on the hazard classifications of related compounds such as 6-fluoroindole and 3-iodoindole, it is prudent to handle this compound with care.
Anticipated GHS Hazard Statements:
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Fluoro-3-iodo-1H-indole represents a strategically important synthetic intermediate. Its unique substitution pattern offers a confluence of desirable properties: the metabolic stability and electronic modulation conferred by the fluorine atom, and the exceptional synthetic versatility of the iodo group. While detailed experimental data for this specific molecule remains somewhat sparse in the public domain, its potential for enabling the synthesis of novel pharmaceuticals and advanced materials is clear. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique attributes of this valuable chemical entity.
References
- Luo, Y. et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [This is a placeholder reference as the full citation details were not available in the provided search results.]
- Vertex AI Search. (n.d.). Buy 6-iodo-1H-indole-3-carboxylic acid.
- Ossila. (2023, December 5). 6-Fluoroindole - SAFETY DATA SHEET.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Versatility of 6-Fluoro-2-methyl-1H-indole: A Key to Specialty Chemical Innovation.
-
PubChem. (n.d.). 6-Fluoroindole. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
-
PubChem. (n.d.). 3-iodo-1H-indole. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2010, June 4). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. Retrieved February 5, 2026, from [Link]
-
TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved February 5, 2026, from [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved February 5, 2026, from [Link]
-
LOCKSS. (n.d.). NMR STUDIES OF INDOLE. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved February 5, 2026, from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved February 5, 2026, from [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. 6-FLUORO-3-IODO-1H-INDOLE | 741265-04-3 [sigmaaldrich.com]
- 3. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. downloads.ossila.com [downloads.ossila.com]
